molecular formula C9H14ClNO2 B1522308 (R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride CAS No. 1213884-00-4

(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

Cat. No. B1522308
M. Wt: 203.66 g/mol
InChI Key: NUBYNIGJZVNIBG-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride, or (R)-3-(1-Amino-3-hydroxy-propyl)-phenol HCl, is a synthetic compound with a variety of applications in scientific research. It is a derivative of phenol, a naturally occurring organic compound that is widely used in industry. (R)-3-(1-Amino-3-hydroxy-propyl)-phenol HCl is used as an intermediate in the synthesis of other compounds, as well as a reagent for chemical reactions. It is also used in biochemical and physiological research, as it has a variety of effects on the body.

Scientific Research Applications

Phenolic Compounds: Applications and Benefits

  • Biological and Pharmacological Effects : Phenolic acids, such as Chlorogenic Acid (CGA), exhibit a range of biological and therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and CNS stimulatory activities. CGA's modulation of lipid and glucose metabolism highlights its potential in treating metabolic disorders (Naveed et al., 2018).

  • Nutraceutical and Food Additive Role : Chlorogenic acid, as a nutraceutical, offers treatment possibilities for metabolic syndrome through its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a food additive is supported by antimicrobial activity against a wide range of organisms, making it a candidate for the preservation of food products (Santana-Gálvez et al., 2017).

  • Cosmeceutical Significance : Hydroxycinnamic acids and derivatives are explored for their potential as cosmeceutical ingredients due to their antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. They offer applications as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients (Taofiq et al., 2017).

properties

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYNIGJZVNIBG-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
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(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
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(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
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(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
Reactant of Route 5
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride
Reactant of Route 6
(R)-3-(1-Amino-3-hydroxy-propyl)-phenol hydrochloride

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